TL13-12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TL13-12 est un dégradeur puissant et sélectif de la kinase du lymphome anaplasique (ALK), une tyrosine kinase réceptrice. This compound est particulièrement remarquable pour sa capacité à inhiber l'activité d'ALK avec une valeur de CI50 de 0,69 nM .

Applications De Recherche Scientifique

Introduction to TL 13-12

TL 13-12 is a potent compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed within the framework of targeted protein degradation technology known as PROTAC (Proteolysis Targeting Chimeras). This compound is notable for its ability to selectively degrade proteins associated with various cancers, particularly those expressing ALK. The mechanism of action involves the formation of a ternary complex that includes the target protein, an E3 ubiquitin ligase, and the PROTAC itself, leading to ubiquitination and subsequent proteasomal degradation of the target.

Data Table: Key Properties of TL 13-12

| Property | Value |

|---|---|

| Compound Type | PROTAC |

| Target Protein | Anaplastic Lymphoma Kinase (ALK) |

| DC50 in H3122 Cells | 10 nM |

| DC50 in Karpas 299 Cells | 180 nM |

| Maximum Degradation Time | 16 hours |

| Selectivity | Higher selectivity for ALK over Aurora A kinase compared to TL 13-112 |

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In studies involving non-small cell lung cancer cell lines, TL 13-12 demonstrated significant efficacy in reducing ALK levels. The compound was tested on H3122 cells, which are known to express high levels of ALK. Results indicated that treatment with TL 13-12 led to a marked decrease in cell viability and proliferation rates.

Findings:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations as low as 10 nM.

- Morphological Changes : Treated cells exhibited morphological alterations indicative of apoptosis.

Case Study 2: Anaplastic Large Cell Lymphoma (ALCL)

TL 13-12 has also been evaluated in anaplastic large cell lymphoma models. The compound's ability to degrade ALK was correlated with reduced tumor growth in xenograft models.

Findings:

- Tumor Growth Inhibition : In vivo studies showed that tumors treated with TL 13-12 had significantly smaller volumes compared to control groups.

- Survival Rates : Enhanced survival rates were recorded in animal models treated with TL 13-12 versus untreated controls.

Comparative Analysis with Other Compounds

When compared to other known degraders, such as TL 13-112, TL 13-12 exhibits superior selectivity and potency against ALK. The following table summarizes the comparative data:

Comparison Table: TL 13-12 vs. TL 13-112

| Compound | Target | DC50 (nM) H3122 | DC50 (nM) Karpas 299 | Selectivity for ALK |

|---|---|---|---|---|

| TL 13-12 | ALK | 10 | 180 | High |

| TL 13-112 | ALK | Not specified | Not specified | Moderate |

Mécanisme D'action

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Analyse Biochimique

Biochemical Properties

TL13-12 plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including ALK, Aurora A, FER, PTK2, and RPS6KA1 . The nature of these interactions involves the inhibition of ALK activity and the degradation of the aforementioned kinases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ALK activity and degrading other kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ALK and other kinases. It inhibits ALK activity and prompts the degradation of other kinases, thereby exerting its effects at the molecular level .

Méthodes De Préparation

TL13-12 est synthétisé par conjugaison du TAE684, un inhibiteur d'ALK, et du ligand de la céréblone, le pomalidomide . La voie de synthèse comprend les étapes suivantes :

Synthèse du TAE684 : Cela implique la préparation de l'inhibiteur d'ALK, le TAE684.

Synthèse du pomalidomide : Cela implique la préparation du ligand de la céréblone, le pomalidomide.

Conjugaison : La dernière étape consiste à conjuguer le TAE684 et le pomalidomide pour former le this compound.

Analyse Des Réactions Chimiques

TL13-12 subit plusieurs types de réactions chimiques, notamment :

Dégradation : This compound induit la dégradation d'ALK et d'autres kinases telles que l'Aurora A, la FER, la PTK2 et la RPS6KA1

Inhibition : This compound inhibe l'activité d'ALK avec une valeur de CI50 de 0,69 nM.

Dégradation sélective : This compound dégrade sélectivement l'ALK dans diverses lignées cellulaires, notamment H3122 et Karpas 299.

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Recherche sur le cancer : This compound est utilisé pour étudier la dégradation de l'ALK dans diverses lignées cellulaires cancéreuses, notamment le cancer pulmonaire non à petites cellules, le lymphome à grandes cellules anaplasique et le neuroblastome

Études sur la dégradation des protéines : This compound est utilisé pour étudier le mécanisme de dégradation des protéines via l'approche PROTAC.

Développement de médicaments : This compound sert de composé modèle pour le développement de nouveaux PROTAC ciblant d'autres protéines.

Mécanisme d'action

This compound exerce ses effets en induisant la dégradation d'ALK par le biais du mécanisme PROTAC. Cela implique le recrutement de la ligase ubiquitine E3 céréblone, qui marque l'ALK pour dégradation par le protéasome . This compound favorise également la dégradation d'autres kinases, notamment l'Aurora A, la FER, la PTK2 et la RPS6KA1 .

Comparaison Avec Des Composés Similaires

TL13-12 est unique en raison de sa grande sélectivité et de sa puissance en tant que dégradeur d'ALK. Les composés similaires comprennent :

TAE684 : Un inhibiteur d'ALK qui sert de composant du this compound.

Pomalidomide : Un ligand de la céréblone qui est également un composant du this compound.

Autres PROTAC : Divers PROTAC ciblant différentes protéines, telles que BRD4 et BTK.

This compound se démarque par sa capacité à dégrader plusieurs kinases avec une grande sélectivité et une grande puissance .

Activité Biologique

TL 13-12 is a novel compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed using the PROTAC (Proteolysis Targeting Chimera) technology. This compound has shown significant promise in preclinical studies, particularly for the treatment of ALK-positive cancers. This article explores the biological activity of TL 13-12, supported by data tables, case studies, and detailed research findings.

TL 13-12 operates through a unique mechanism that involves the targeted degradation of ALK protein via the cereblon E3 ligase pathway. By binding to ALK and recruiting the E3 ligase, TL 13-12 facilitates the ubiquitination and subsequent proteasomal degradation of ALK, thereby inhibiting its oncogenic activity.

Key Features

- Selectivity : TL 13-12 exhibits high selectivity for ALK over other kinases, particularly Aurora A kinase.

- Degradation Efficiency : The compound demonstrates effective degradation of ALK in various cancer cell lines, with maximum degradation observed at approximately 16 hours post-treatment.

- DC50 Values : The degradation concentration (DC50) values for TL 13-12 are reported as follows:

Biological Activity Data

The biological activity of TL 13-12 has been quantified through various experimental approaches, including morphological assessments and induction scoring in different cell lines.

Induction Scores

In a study utilizing RKO cell lines with varying CRBN expression levels, TL 13-12 induced significant morphological changes in CRBN overexpressing (CRBN OE) cells compared to CRBN knockout (CRBN KO) cells. The corrected U score for TL 13-12 was found to be 0.999, indicating a strong CRBN-dependent bioactivity .

| Cell Line | Induction Score | Observations |

|---|---|---|

| RKO CRBN OE | 0.999 | Drastic expansion observed |

| RKO CRBN KO | Low | Little to no size change |

Case Studies

-

Case Study on ALK-positive Lung Cancer :

In a preclinical model involving ALK-positive lung cancer cell lines, treatment with TL 13-12 resulted in a marked reduction in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the potential of TL 13-12 as a therapeutic agent in overcoming resistance mechanisms commonly associated with traditional ALK inhibitors. -

Comparative Analysis with Other Degraders :

A comparative study assessed TL 13-12 against other known ALK degraders such as TL 13-112. Results indicated that while both compounds effectively degrade ALK, TL 13-12 demonstrated superior selectivity and potency in cellular models .

Propriétés

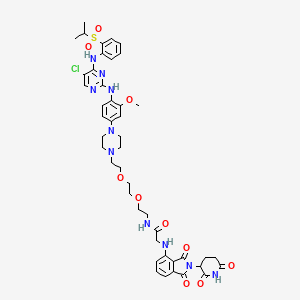

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNUIPVZMJMPNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53ClN10O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.